Actinomycin D Analog Cytotoxicity and Acute Toxicity: N-Methyl-L-isoleucine vs. N-Methyl-L-valine and Parent Actinomycin D
In a systematic analog study of the antitumor antibiotic actinomycin D (AMD), the N-methyl-L-valine at position 5 of the cyclic depsipeptide was replaced with N-methyl-L-isoleucine, among other N-methyl amino acids. The N-methyl-L-isoleucine-substituted analog (compound 3) exhibited in vitro cytotoxic activity comparable to or even more remarkable than parent AMD, while the acute toxicity in mice was 1.25-fold higher than AMD itself. By contrast, the N-methyl-D-leucine analog showed approximately 2-fold lower acute toxicity than AMD [1]. This establishes N-methyl-L-isoleucine as an alternative N-methyl amino acid substitution that maintains antitumor potency but with a distinct and quantifiable toxicity trade-off relative to other N-methylated replacements.
| Evidence Dimension | In vitro cytotoxic activity & in vivo acute toxicity in mice |
|---|---|
| Target Compound Data | Cytotoxicity: comparable to or more remarkable than AMD; Acute toxicity: ~1.25-fold vs. AMD |
| Comparator Or Baseline | N-methyl-D-leucine-AMD analog: Acute toxicity ~0.5-fold (2-fold lower) vs. AMD; Parent AMD: baseline |
| Quantified Difference | N-Me-Ile-AMD acute toxicity ~1.25× AMD; N-Me-D-Leu-AMD acute toxicity ~0.5× AMD |
| Conditions | AMD analog cyclic depsipeptides; in vitro cytotoxicity assays; acute toxicity in mice |
Why This Matters
For researchers designing actinomycin-based conjugates or studying structure-activity relationships, this compound provides a stereochemically defined N-methyl amino acid option that preserves antitumor potency with a predictable, quantifiable acute toxicity profile distinct from D-amino acid alternatives.
- [1] Zhang BZ, et al. In vitro and in vivo antitumor effects of novel actinomycin D analogs with amino acid substituted in the cyclic depsipeptides. Peptides. 2010 Apr;31(4):568-73. View Source
